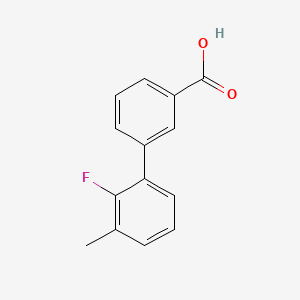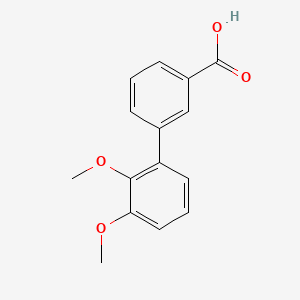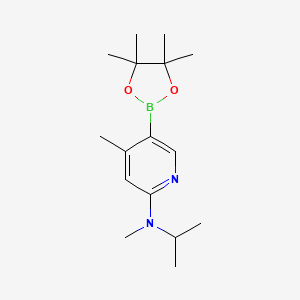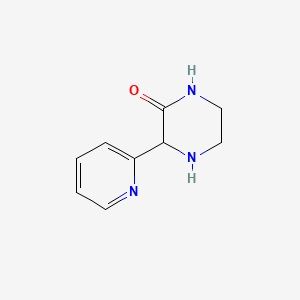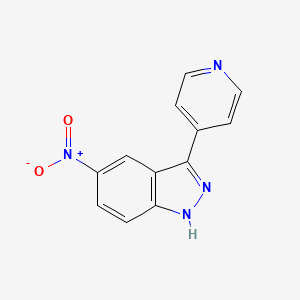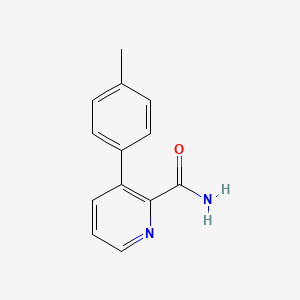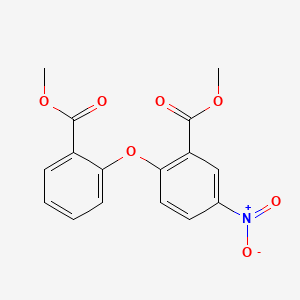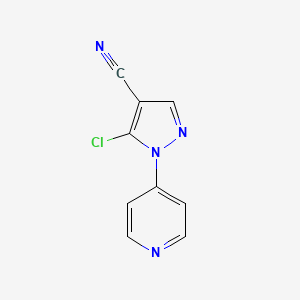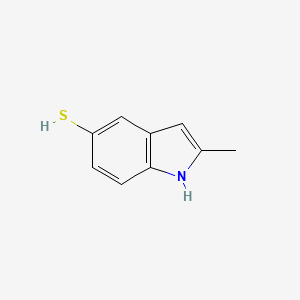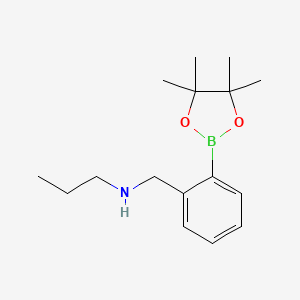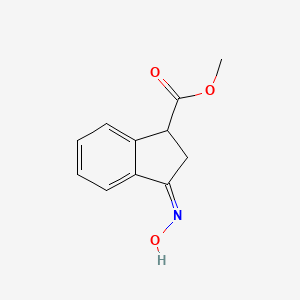
Methyl 3-hydroxyiminoindan-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxyiminoindan-1-carboxylate, also known as MHI-1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. It is a synthetic compound that was first synthesized in the early 2000s and has since been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxyiminoindan-1-carboxylate is complex and involves several different pathways. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to inhibit the activity of the protein phosphatase PP2A, which is involved in the regulation of cell growth and differentiation. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a broad-spectrum inhibitor of oncogenic signaling pathways.
Biochemische Und Physiologische Effekte
Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to inhibit tumor growth in animal models, and to inhibit the activity of several important oncogenic proteins. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a broad-spectrum therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 3-hydroxyiminoindan-1-carboxylate is its broad-spectrum activity against oncogenic signaling pathways. This makes it a potentially valuable tool for cancer research. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, one limitation of Methyl 3-hydroxyiminoindan-1-carboxylate is its relatively low potency compared to other small molecule inhibitors. This may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 3-hydroxyiminoindan-1-carboxylate. One area of interest is the development of more potent analogs of Methyl 3-hydroxyiminoindan-1-carboxylate that can be used in cancer therapy. Another area of interest is the identification of additional targets of Methyl 3-hydroxyiminoindan-1-carboxylate, which could provide new insights into the mechanisms of oncogenic signaling pathways. Finally, there is potential for the development of novel delivery systems for Methyl 3-hydroxyiminoindan-1-carboxylate, which could improve its efficacy and reduce side effects.
Synthesemethoden
The synthesis of Methyl 3-hydroxyiminoindan-1-carboxylate is a complex process that involves several steps. The first step is the synthesis of the starting material, which is 3-hydroxyindanone. This is then converted to the intermediate, 3-hydroxyiminoindan-1-carboxylic acid, which is then methylated to produce Methyl 3-hydroxyiminoindan-1-carboxylate. The synthesis of Methyl 3-hydroxyiminoindan-1-carboxylate is typically carried out using organic solvents and requires a high degree of expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxyiminoindan-1-carboxylate has been extensively studied in the field of cancer research as a potential therapeutic agent. It has been shown to inhibit the activity of several important oncogenic proteins, including MYC and KRAS. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a novel cancer therapy.
Eigenschaften
IUPAC Name |
methyl (3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZOHFJDXEXSS-BENRWUELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C/C(=N/O)/C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxyiminoindan-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

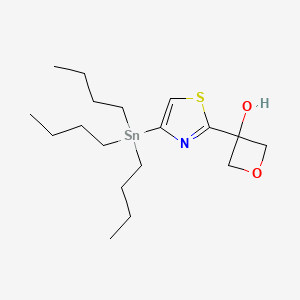
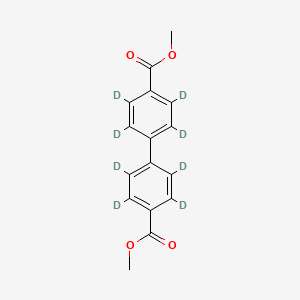
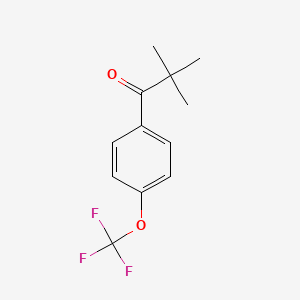
![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)
